molecular formula C8H6N2O B1601671 4-Acetyl-2-cyanopyridine CAS No. 52689-18-6

4-Acetyl-2-cyanopyridine

Cat. No.: B1601671
CAS No.: 52689-18-6
M. Wt: 146.15 g/mol
InChI Key: XBKYNNZZGLAYMV-UHFFFAOYSA-N
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Description

4-Acetyl-2-cyanopyridine is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

4-Acetyl-2-cyanopyridine is a compound that has been found to interact with various targets. One of the primary targets of this compound is the enzyme nitrilase, specifically the nitrilase from Acidovorax facilis 72 W (Nit72W) . Nitrilases are enzymes that convert nitriles to amides, a process that is crucial in various biochemical reactions .

Mode of Action

The interaction of this compound with its targets involves a series of chemical reactions. In the case of nitrilase, the compound is converted to 2-picolinamide . This conversion is achieved through a process known as photocatalysis, which involves the use of a photoredox catalyst to generate benzyl radicals . The process can be influenced by different photocatalyst quenchers, leading to mechanistically divergent processes .

Biochemical Pathways

The action of this compound affects various biochemical pathways. In the presence of a photoredox catalyst, the compound can undergo either an ipso-substitution path proceeding radical coupling or a Minisci-type addition . These processes enable selective access to regioisomeric C4 or C2 benzylated pyridines, respectively .

Pharmacokinetics

It’s known that the compound can be efficiently converted to 2-picolinamide by nitrilase , suggesting that it may be metabolized in organisms that express this enzyme.

Result of Action

The action of this compound at the molecular and cellular level results in the production of various compounds. For instance, the interaction of the compound with nitrilase leads to the production of 2-picolinamide . Some pyridine derivatives, which include this compound, have been found to exhibit antitumor activity against liver carcinoma cell line (HEPG2) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different photocatalyst quenchers can influence the mode of action of the compound . Additionally, the activity of nitrilase towards 2-cyanopyridine can be increased by modifying the active pocket , suggesting that the enzyme’s environment can affect the compound’s action.

Properties

IUPAC Name

4-acetylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKYNNZZGLAYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479250
Record name 4-ACETYL-2-CYANOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52689-18-6
Record name 4-ACETYL-2-CYANOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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